N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide
Brand Name: Vulcanchem
CAS No.: 1396846-32-4
VCID: VC4519568
InChI: InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3
SMILES: CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O
Molecular Formula: C14H17NO4S
Molecular Weight: 295.35

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide

CAS No.: 1396846-32-4

Cat. No.: VC4519568

Molecular Formula: C14H17NO4S

Molecular Weight: 295.35

* For research use only. Not for human or veterinary use.

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide - 1396846-32-4

Specification

CAS No. 1396846-32-4
Molecular Formula C14H17NO4S
Molecular Weight 295.35
IUPAC Name N-[2-(furan-2-yl)-2-hydroxypropyl]-3-methylbenzenesulfonamide
Standard InChI InChI=1S/C14H17NO4S/c1-11-5-3-6-12(9-11)20(17,18)15-10-14(2,16)13-7-4-8-19-13/h3-9,15-16H,10H2,1-2H3
Standard InChI Key PHTGSRMTMLFYPG-UHFFFAOYSA-N
SMILES CC1=CC(=CC=C1)S(=O)(=O)NCC(C)(C2=CC=CO2)O

Introduction

N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class. Sulfonamides are known for their antibacterial properties, primarily through the inhibition of bacterial dihydropteroate synthase, an enzyme crucial for folate synthesis in bacteria. This compound features a furan ring and a sulfonamide group, which are significant for its potential biological activities.

Synthesis and Chemical Behavior

The synthesis of N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide typically involves multi-step organic reactions. These may include the reaction of appropriate precursors under controlled conditions to form the desired sulfonamide structure. The compound can undergo various chemical reactions, such as hydrolysis or substitution reactions, which are crucial for understanding its stability and potential degradation pathways.

Biological Activity and Potential Applications

Sulfonamides, including N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamide, are primarily known for their antibacterial properties. They act by inhibiting dihydropteroate synthase, disrupting bacterial folate synthesis and thereby inhibiting bacterial growth. The presence of the furan ring may enhance its interaction with biological targets, potentially leading to additional pharmacological effects.

CompoundUnique FeaturesPotential Applications
N-(2-(furan-2-yl)-2-hydroxypropyl)-3-methylbenzenesulfonamideFuran and sulfonamide groupsAntibacterial, potential anti-inflammatory effects
N-(4-Methylphenyl)-N-(furan-2-yl)methanesulfonamideFuran and methylphenyl groupsAnti-inflammatory effects
5-Chloro-N-(furan-2-yl)-N-(p-toluenesulfonyl)amineFuran and toluenesulfonyl groupsCancer therapy

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